1-(Naphthalen-1-ylmethyl)-4-(2-nitrobenzyl)piperazine
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Overview
Description
1-(1-NAPHTHYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a naphthylmethyl group and a nitrobenzyl group attached to the piperazine ring. Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-NAPHTHYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE typically involves the reaction of 1-naphthylmethyl chloride with 4-(2-nitrobenzyl)piperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1-NAPHTHYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate, organic solvents (e.g., dichloromethane, toluene)
Major Products Formed
Oxidation: Formation of nitro derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-NAPHTHYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The naphthylmethyl group may enhance the compound’s binding affinity to its targets, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-NAPHTHYLMETHYL)-4-BENZYLPIPERAZINE
- 1-(1-NAPHTHYLMETHYL)-4-(2-AMINOBENZYL)PIPERAZINE
- 1-(1-NAPHTHYLMETHYL)-4-(2-METHOXYBENZYL)PIPERAZINE
Uniqueness
1-(1-NAPHTHYLMETHYL)-4-(2-NITROBENZYL)PIPERAZINE is unique due to the presence of both a naphthylmethyl group and a nitrobenzyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H23N3O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C22H23N3O2/c26-25(27)22-11-4-2-7-20(22)17-24-14-12-23(13-15-24)16-19-9-5-8-18-6-1-3-10-21(18)19/h1-11H,12-17H2 |
InChI Key |
POKUZQIIHDQHIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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